1-BROMO-2,6-DIFLUOROBENZENE-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2,6-difluorobenzene is a compound that has been used in the synthesis of tris (fluorophenyl)boranes . It is involved in a three-component coupling reaction with benzyne and isocyanides .

Synthesis Analysis

One of the most common methods for the synthesis of 1-bromo-2,3-difluorobenzene is the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide . The reaction takes place at room temperature and yields 1-bromo-2,3-difluorobenzene as the major product .Molecular Structure Analysis

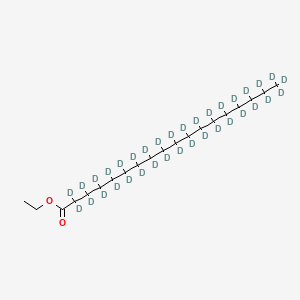

The molecular formula of 1-Bromo-2,6-difluorobenzene is C6H3BrF2 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

1-Bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid . A three-component coupling reaction of 1-bromo-2,6-difluorobenzene with benzyne and isocyanides has also been reported .Physical And Chemical Properties Analysis

1-Bromo-2,6-difluorobenzene is a liquid at 20°C . It has a boiling point of 137°C and a melting point of 20°C . The compound has a refractive index of 1.51 and a specific gravity of 1.72 .Scientific Research Applications

Organic Synthesis and Chemical Reactions

1-Bromo-2,6-Difluorobenzene-D3 serves as a versatile intermediate in organic synthesis. Its applications include the regioflexible substitution to produce benzoic acids and bromobenzoic acids, demonstrating the efficiency of modern organometallic methods. This compound allows for the selective conversion into valuable chemical derivatives through reactions like deprotonation-triggered bromine migration and electrophilic substitution, showcasing its utility in synthesizing complex molecules with high precision (Schlosser & Heiss, 2003).

Spectroscopic Analysis and Material Characterization

Spectroscopic studies, including FT-IR and FT-Raman, along with DFT calculations, have been conducted on similar bromofluorobenzene derivatives. These studies help understand the molecular geometry, vibrational frequencies, and electronic properties, providing insights into the molecular structure and dynamics of such compounds. Such research is crucial for the development of new materials and for understanding the influence of halogen atoms on benzene derivatives (Mahadevan et al., 2011).

Photodissociation and Photochemistry

Investigations into the photodissociation of bromofluorobenzenes, including this compound, reveal intricate details about the reaction mechanisms under UV light. Such studies are essential for understanding the photostability and photochemical behavior of halogenated aromatics, with implications for environmental chemistry and the design of light-responsive materials (Borg, 2007).

Advanced Material Applications

The compound has been utilized in the synthesis of polymer solar cells, where derivatives like 1-Bromo-4-Nitrobenzene have shown to improve electron transfer processes significantly. The formation of charge transfer complexes with such derivatives enhances the power conversion efficiency of polymer solar cells, indicating the potential of this compound in renewable energy technologies (Fu et al., 2015).

Catalysis and Domino Reactions

The compound is also involved in catalyzed reactions, such as the CuI-catalyzed domino process, leading to the formation of benzofurans. This showcases its role in facilitating complex chemical transformations, which are valuable in synthesizing heterocyclic compounds used in pharmaceuticals and agrochemicals (Lu et al., 2007).

Safety and Hazards

1-Bromo-2,6-difluorobenzene is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment .

Relevant Papers A paper titled “Combined experimental and theoretical study on the ultraviolet” discusses the ultraviolet photodissociation dynamics of the 1-bromo-2,6-difluorobenzene molecule . The study visualizes the dynamics via imaging the recoiling velocity distributions of photofragments .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BROMO-2,6-DIFLUOROBENZENE-D3 involves the bromination of 2,6-difluorobenzene-D3 with elemental bromine in the presence of a Lewis acid catalyst.", "Starting Materials": ["2,6-difluorobenzene-D3", "Elemental bromine", "Lewis acid catalyst"], "Reaction": [ "Step 1: Dissolve 2,6-difluorobenzene-D3 in anhydrous solvent such as chloroform or dichloromethane.", "Step 2: Add a Lewis acid catalyst such as iron(III) chloride or aluminum bromide to the reaction mixture.", "Step 3: Slowly add elemental bromine to the reaction mixture with stirring at a temperature range of 0-10°C.", "Step 4: Continue stirring the reaction mixture for several hours until the reaction is complete.", "Step 5: Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.", "Step 6: Purify the product by recrystallization or column chromatography to obtain 1-BROMO-2,6-DIFLUOROBENZENE-D3." ] } | |

CAS RN |

1219803-73-2 |

Molecular Formula |

C6H3BrF2 |

Molecular Weight |

196.009 |

IUPAC Name |

1-bromo-3,4,5-trideuterio-2,6-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D |

InChI Key |

HRZTZLCMURHWFY-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C(=C1)F)Br)F |

synonyms |

1-BROMO-2,6-DIFLUOROBENZENE-D3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)

![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)